5-Bromo-2-ethyl-1-benzothiophene
Overview
Description
5-Bromo-2-ethyl-1-benzothiophene is a brominated aromatic organic compound belonging to the benzothiophene family. This compound features a benzene ring fused to a thiophene ring, with a bromine atom and an ethyl group attached at specific positions on the benzothiophene structure. It is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Bromination of 2-ethylbenzothiophene: This method involves the bromination of 2-ethylbenzothiophene using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or iron(III) bromide (FeBr3), under controlled conditions.
Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of benzothiophene with ethyl chloride (C2H5Cl) in the presence of aluminum chloride (AlCl3) to introduce the ethyl group, followed by bromination.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is designed to minimize by-products and ensure environmental safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as this compound-3-oxide.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-ethylbenzothiophene.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) and various halogenating agents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including sulfones and sulfoxides.
Reduction Products: Hydrogenated derivatives, such as 2-ethylbenzothiophene.
Substitution Products: Halogenated or alkylated derivatives, depending on the substituent introduced.
Scientific Research Applications
5-Bromo-2-ethyl-1-benzothiophene is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a precursor for pharmaceuticals, and a reagent in various chemical reactions. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Employed in the study of biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
5-Bromo-2-ethyl-1-benzothiophene is similar to other brominated benzothiophenes, such as 5-bromo-3-ethyl-2-methyl-1-benzothiophene and 5-bromo-2-methyl-1-benzothiophene. its unique combination of a bromine atom and an ethyl group at specific positions on the benzothiophene ring sets it apart. These structural differences can lead to variations in reactivity, biological activity, and industrial applications.
Comparison with Similar Compounds
5-bromo-3-ethyl-2-methyl-1-benzothiophene
5-bromo-2-methyl-1-benzothiophene
5-bromo-2-ethyl-3-methyl-1-benzothiophene
Properties
IUPAC Name |
5-bromo-2-ethyl-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrS/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUYWVIIKVDXOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469141 | |
Record name | 5-BROMO-2-ETHYL-1-BENZOTHIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
360044-66-2 | |
Record name | 5-BROMO-2-ETHYL-1-BENZOTHIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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